(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol
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Overview
Description
(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a penta-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and appropriate dienes.
Reaction Conditions: The key steps involve aldol condensation reactions under basic conditions, followed by reduction and dehydration steps to form the desired diene structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and subsequent reactions.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Automation: Implementation of automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-(4-methoxyphenyl)pentan-1-ol.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate the effects of methoxyphenyl groups on biological activity. It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research may focus on its anti-inflammatory, antioxidant, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-phenylpenta-2,4-dien-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dien-1-ol: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
(2E,4E)-5-(4-methylphenyl)penta-2,4-dien-1-ol: Has a methyl group instead of a methoxy group, influencing its steric and electronic effects.
Uniqueness
The presence of the methoxy group in (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h2-9,13H,10H2,1H3/b4-2+,5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGXXKNVIOVOV-ZUVMSYQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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